molecular formula C10H8ClF3O2 B6265273 3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid CAS No. 1261438-80-5

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B6265273
CAS No.: 1261438-80-5
M. Wt: 252.62 g/mol
InChI Key: JUIFCWMIUKROSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(trifluoromethyl)benzoic acid
  • 2-chloro-3-(trifluoromethyl)benzonitrile
  • 4-chloro-3,5-bis(trifluoromethyl)benzoic acid

Uniqueness

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a chloro group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

1261438-80-5

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-3H,4-5H2,(H,15,16)

InChI Key

JUIFCWMIUKROSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.